3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine is a complex heterocyclic compound. It features a fused ring system incorporating naphthyridine and quinoline moieties, which are known for their significant biological and pharmacological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
3-(4,5-Dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication of cancer cells. Additionally, it may interact with enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine derivatives: Known for their anticancer and antimicrobial activities.
Quinoline derivatives: Widely studied for their antimalarial and anticancer properties.
Benzimidazole derivatives: Used in various therapeutic applications, including antifungal and anticancer treatments.
Uniqueness
What sets 3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine apart is its unique fused ring system, which combines the properties of both naphthyridine and quinoline. This structural feature enhances its biological activity and makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
71993-16-3 |
---|---|
Molecular Formula |
C24H20N4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine |
InChI |
InChI=1S/C24H20N4/c1-13-12-20(22-15(3)27-18-10-6-4-8-16(18)23(22)25)28-24-17-9-5-7-11-19(17)26-14(2)21(13)24/h4-12H,1-3H3,(H2,25,27) |
InChI Key |
HNAUTBFNKNNXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NC3=CC=CC=C32)C)C4=C(C5=CC=CC=C5N=C4C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.